Isopropyl benzenesulfonate

描述

准备方法

Synthetic Routes and Reaction Conditions: Isopropyl benzenesulfonate can be synthesized by reacting propylene with benzenesulfonic acid at temperatures below 50°C. The crude ester is then washed with water to remove any unreacted benzenesulfonic acid, yielding the final product .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the reaction of benzenesulfonic acid with isopropanol under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield.

化学反应分析

Types of Reactions: Isopropyl benzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water or aqueous acids, yielding benzenesulfonic acid and isopropanol.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used to hydrolyze the ester bond.

Major Products Formed:

Substitution Reactions: Depending on the nucleophile, the major products can include substituted benzenesulfonates.

Hydrolysis: The major products are benzenesulfonic acid and isopropanol.

科学研究应用

Scientific Research Applications

Isopropyl benzenesulfonate is utilized primarily as an intermediate in the synthesis of various pharmaceuticals. Its chemical structure allows it to participate in nucleophilic substitution reactions, making it valuable in organic synthesis.

Pharmaceutical Synthesis

This compound serves as a key intermediate in the production of several pharmaceutical compounds. For example, it has been used in the synthesis of anticancer drugs such as sorafenib. The sulfonate group facilitates the formation of new chemical bonds, enhancing the efficiency of drug development processes.

Antimicrobial Activity

Recent studies indicate that this compound and its derivatives exhibit antimicrobial properties. They have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Cryptococcus neoformans. The mechanism involves inhibiting critical bacterial enzymes, leading to cell death or growth inhibition.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus (ATCC 29213) | Low micromolar range |

| This compound | E. coli (ATCC 35218) | Moderate levels |

| Derivative A | Cryptococcus neoformans | Low micromolar range |

Anticonvulsant Activity

Research has demonstrated that derivatives of this compound possess anticonvulsant properties through selective inhibition of carbonic anhydrase isoforms. This suggests potential therapeutic applications in treating epilepsy and related disorders.

Synthesis of Heterocycles

This compound is also employed in the synthesis of heterocyclic compounds such as thiazoles and thiazolopyrimidines, which are important scaffolds in drug discovery. Its ability to facilitate the formation of these structures opens avenues for developing new drugs with diverse therapeutic effects.

Toxicity and Safety Profile

While this compound demonstrates significant biological activity, its safety profile must be carefully evaluated. Preliminary studies indicate that certain derivatives possess low toxicity levels, making them suitable candidates for further development into pharmaceuticals with fewer side effects. However, caution is advised due to potential genotoxic effects observed in bacterial and mammalian cell systems .

作用机制

The mechanism by which isopropyl benzenesulfonate exerts its effects involves its ability to act as a genotoxic agent. It can interact with DNA, causing damage that can lead to mutations and other genetic alterations . The molecular targets include DNA and various enzymes involved in DNA replication and repair pathways.

相似化合物的比较

Isopropyl benzenesulfonate is similar to other sulfonate esters such as methyl benzenesulfonate and ethyl benzenesulfonate. it is unique in its specific use as a genotoxic impurity in pharmaceutical ingredients . Other similar compounds include:

- Methyl benzenesulfonate

- Ethyl benzenesulfonate

- Butyl benzenesulfonate

These compounds share similar chemical properties but differ in their alkyl groups, which can influence their reactivity and applications.

生物活性

Isopropyl benzenesulfonate (IBS) is an ester compound that has garnered attention due to its potential biological activities, including antimicrobial properties and its applications in various industrial processes. This article explores the biological activity of IBS, supported by research findings, case studies, and data tables.

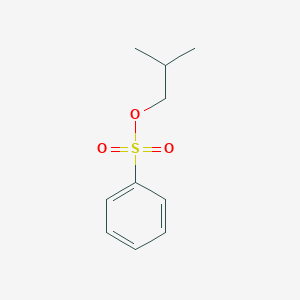

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C10H12O3S

- CAS Number : 6214-18-2

This compound features a benzenesulfonate group attached to an isopropyl group, which contributes to its unique chemical behavior and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , making it useful in various applications, particularly in the formulation of disinfectants and preservatives. A study highlighted that IBS can inhibit the growth of certain bacteria and fungi, which positions it as a potential candidate for use in pharmaceuticals and personal care products .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 1 | 15 |

| Staphylococcus aureus | 1 | 18 |

| Candida albicans | 0.5 | 12 |

The above table summarizes the antimicrobial efficacy of IBS against various microorganisms, showing significant inhibition at relatively low concentrations.

Toxicological Studies

Despite its beneficial properties, the toxicological profile of this compound must be considered. Studies have reported skin irritation upon exposure to concentrated forms of the compound. For instance, a tier II assessment indicated that exposure to linear alkylbenzenesulfonates, which share structural similarities with IBS, can lead to skin irritation and ocular damage in animal models .

Case Studies in Environmental Applications

This compound has been utilized in environmental remediation efforts, particularly in surfactant-enhanced oil recovery (SEOR). In one case study involving the removal of light non-aqueous phase liquids (LNAPL), IBS was part of a formulation that significantly improved recovery rates compared to traditional methods.

Case Study Summary: SEOR Using this compound

- Location : Charlotte Air National Guard

- Objective : Removal of Jet Fuel NAPL

- Methodology :

- Injection of a surfactant mixture including IBS.

- Monitoring LNAPL recovery over a period of 36 days.

- Results :

- Approximately 57 gallons of LNAPL were recovered.

- Soil and groundwater samples showed significant reductions in total petroleum hydrocarbons (TPH) and volatile organic compounds (VOCs).

Analytical Methods for Detection

The detection of this compound in various matrices has been facilitated by advanced analytical techniques. For example, mass spectrometry coupled with UV detection has proven effective for quantifying IBS at low concentrations. The limits of detection (LOD) and quantification (LOQ) for IBS were established at 0.5 ng/mL and 1.5 ng/mL respectively, demonstrating the compound's traceability in complex samples .

Table 2: Limits of Detection for Benzenesulfonate Esters

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |

|---|---|---|

| Methyl Benzenesulfonate | 5 | 15 |

| Ethyl Benzenesulfonate | 0.5 | 1.5 |

| This compound | 0.5 | 1.5 |

属性

IUPAC Name |

propan-2-yl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-8(2)12-13(10,11)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZZXXKFKTWDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311605 | |

| Record name | Isopropyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6214-18-2 | |

| Record name | Isopropyl benzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6214-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROPYL BENZENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF97SL9332 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of isopropyl benzenesulfonate in studying reaction mechanisms?

A1: this compound serves as a useful substrate in investigating the mechanisms of elimination reactions (E2). Specifically, studies have utilized deuterium-labeled this compound to examine the kinetic isotope effects (kH/kD) in E2 reactions with methoxide ion. [] The observed increase in kH/kD with electron-withdrawing substituents on the benzenesulfonate ring provides evidence for a mechanism involving simultaneous cleavage of both the Cα-O and Cβ-H bonds. [] This type of mechanistic insight is crucial for understanding and predicting the outcomes of organic reactions.

Q2: Can this compound be found as an impurity in pharmaceuticals?

A2: Yes, this compound has been identified as a potential genotoxic impurity in amlodipine besilate, a common medication for hypertension. [] Given the potential risks associated with genotoxic compounds, even at trace levels, it's crucial to have sensitive and accurate methods for their detection and quantification.

Q3: What analytical techniques are employed to detect and quantify trace amounts of this compound?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-QQQ-MS/MS) has been successfully applied to determine trace levels of this compound in amlodipine besilate. [] This method offers high sensitivity and selectivity, enabling the detection of this compound at concentrations as low as 1 ng/mL. [] The method demonstrated good linearity, precision, and accuracy, making it suitable for quality control purposes in pharmaceutical manufacturing. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。